
5-(Methylselanyl)-1-phenyl-1H-tetrazole
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Overview
Description
5-(Methylselanyl)-1-phenyl-1H-tetrazole is a useful research compound. Its molecular formula is C8H8N4Se and its molecular weight is 239.15 g/mol. The purity is usually 95%.
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Q & A
Basic Questions
Q. What are the optimal synthetic routes for 5-(Methylselanyl)-1-phenyl-1H-tetrazole, and how do reaction conditions influence yield and purity?
The synthesis of selenium-containing tetrazoles typically involves [3+2] cycloaddition between nitriles and azides, with modifications for selanyl groups. Key parameters include:
- Catalysts : Nano-TiCl₄·SiO₂ enhances regioselectivity and yield in tetrazole synthesis (e.g., 5-phenyltetrazole derivatives) .
- Solvents : Polar aprotic solvents like DMF or NMP improve solubility of intermediates, while toluene is used for fluorination steps .
- Temperature : Reactions often proceed at 80–100°C for cycloaddition, while fluorination may require cryogenic conditions (−78°C) .
- Reagents : Methylselenol (CH₃SeH) or selenocyanate salts can introduce the methylselanyl group, analogous to sulfur-based protocols .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- ¹H/¹³C NMR : The tetrazole ring protons resonate at δ 8.5–9.5 ppm, while methylselanyl groups (CH₃Se-) show distinct splitting due to Se coupling (²JSe-H ~10–15 Hz) .
- FT-IR : Selenium-related vibrations (C-Se stretching) appear at 500–600 cm⁻¹, overlapping with tetrazole ring modes. Confirm with X-ray crystallography .
- X-ray Diffraction : Single-crystal studies (e.g., using WinGX or SIR97) resolve Se···N non-covalent interactions, critical for understanding supramolecular packing .
Advanced Research Questions
Q. How does the methylselanyl substituent influence the electronic properties and reactivity of the tetrazole ring compared to sulfur-containing analogs?
- Electronic Effects : Selenium’s lower electronegativity vs. sulfur increases electron density on the tetrazole ring, enhancing nucleophilic substitution reactivity. This is evident in comparative Hammett σp values (σp(Se) < σp(S)) .
- Mechanistic Insights : DFT studies reveal that methylselanyl groups stabilize transition states in SNAr reactions via hyperconjugation, as observed in fluorinated sulfone analogs .
- Biological Implications : Selenium’s redox activity may enhance antioxidant properties, but toxicity thresholds require careful dose-response assays .
Q. What strategies can resolve contradictions in reported biological activities of selenium-containing tetrazoles?
- Assay Standardization : Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. antibacterial) often arise from variations in cell lines (e.g., RAW 264.7 vs. HeLa) or endotoxin contamination. Use LPS-free protocols .
- Structural Analogues : Compare methylselanyl derivatives with sulfur/oxygen analogs (e.g., 5-(methylsulfanyl)-1-phenyltetrazole) to isolate selenium-specific effects .
Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?
- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the N2 position of the tetrazole ring is more reactive in E2 elimination .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways, as solvent polarity stabilizes zwitterionic intermediates in SN1 mechanisms .
Q. What are the challenges in crystallizing this compound, and what techniques improve crystal quality?
- Recrystallization Solvents : Use hexane/CH₂Cl₂ (1:1) for slow evaporation, minimizing selenium’s tendency to form amorphous aggregates .
- Cryocooling : Maintain crystals at 100 K during X-ray data collection to mitigate radiation damage, critical for resolving Se–C bonds (d ~1.93 Å) .
Q. How do solvent polarity and pH affect the stability and decomposition pathways of this compound?
- Acidic Conditions : Protonation at N4 of the tetrazole ring triggers ring-opening, forming selenourea derivatives. Monitor via UV-Vis at λmax ~320 nm .
- Polar Solvents : DMSO accelerates oxidation of -SeCH₃ to -SeO₂CH₃, confirmed by ⁷⁷Se NMR (δ ~1,200 ppm for Se=O) .
Properties
CAS No. |
62638-96-4 |
---|---|
Molecular Formula |
C8H8N4Se |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
5-methylselanyl-1-phenyltetrazole |
InChI |
InChI=1S/C8H8N4Se/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
CWTHEPYPWZXHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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